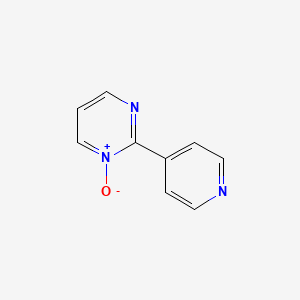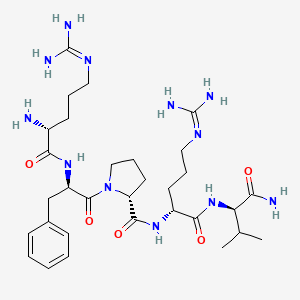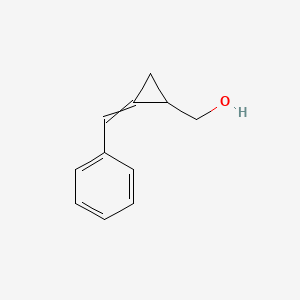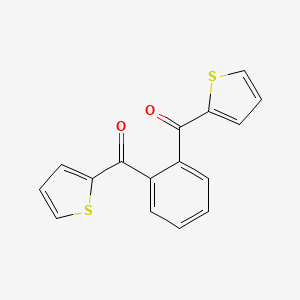![molecular formula C27H20O2 B12557809 [1,1'-Binaphthalen]-2-ol, 2'-(phenylmethoxy)- CAS No. 181767-12-4](/img/structure/B12557809.png)
[1,1'-Binaphthalen]-2-ol, 2'-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Binaphthalen]-2-ol, 2’-(phenylmethoxy)- is a complex organic compound that belongs to the class of binaphthyl derivatives These compounds are characterized by the presence of two naphthalene rings connected at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalen]-2-ol, 2’-(phenylmethoxy)- typically involves a multi-step process. One common method includes the reaction of 1-bromo-2-iodobenzene with substituted phenylboronic acid in the presence of bis(triphenylphosphine)palladium(II) chloride and potassium carbonate in a mixture of water and DME (dimethoxyethane) at 80°C . This reaction forms the binaphthyl core, which is then further functionalized to introduce the phenylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Binaphthalen]-2-ol, 2’-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be done using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydrobinaphthyl derivatives.
Aplicaciones Científicas De Investigación
[1,1’-Binaphthalen]-2-ol, 2’-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism of action of [1,1’-Binaphthalen]-2-ol, 2’-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. For instance, as a chiral ligand, it can coordinate with metal ions to form complexes that catalyze asymmetric reactions. The phenylmethoxy group can influence the compound’s electronic properties, enhancing its reactivity and selectivity in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another binaphthyl derivative used as a chiral ligand in asymmetric catalysis.
2’-Methoxy-1,1’-binaphthalen-2-amine: A related compound with a methoxy group at the 2’-position and an amine group at the 2-position.
Uniqueness
What sets [1,1’-Binaphthalen]-2-ol, 2’-(phenylmethoxy)- apart is its phenylmethoxy group, which imparts unique electronic and steric properties
Propiedades
Número CAS |
181767-12-4 |
|---|---|
Fórmula molecular |
C27H20O2 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
1-(2-phenylmethoxynaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C27H20O2/c28-24-16-14-20-10-4-6-12-22(20)26(24)27-23-13-7-5-11-21(23)15-17-25(27)29-18-19-8-2-1-3-9-19/h1-17,28H,18H2 |
Clave InChI |
WLKLZUQBHZFLMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile](/img/structure/B12557741.png)
![6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile](/img/structure/B12557742.png)


![3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid](/img/structure/B12557766.png)


![1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}](/img/structure/B12557780.png)
![3,5-Dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]morpholine](/img/structure/B12557784.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate](/img/structure/B12557788.png)


![4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile](/img/structure/B12557815.png)
